molecular formula C8Cl6N2 B12964405 Perchloro-1,6-naphthyridine

Perchloro-1,6-naphthyridine

Cat. No.: B12964405
M. Wt: 336.8 g/mol
InChI Key: NATMFVCQEJDRHT-UHFFFAOYSA-N
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Description

Perchloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perchloro-1,6-naphthyridine typically involves the chlorination of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete chlorination of the naphthyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous introduction of 1,6-naphthyridine and chlorine gas into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Perchloro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide.

    Reduction: Reduction reactions can lead to the formation of partially chlorinated naphthyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Partially chlorinated naphthyridine derivatives.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of perchloro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, certain derivatives of this compound have been shown to inhibit c-Met kinase, a target in cancer therapy . The compound interacts with the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine isomer with different nitrogen atom positions.

    1,8-Naphthyridine: Similar structure but with nitrogen atoms at different positions.

    2,7-Naphthyridine: Another isomer with unique properties.

Uniqueness

Perchloro-1,6-naphthyridine is unique due to its high degree of chlorination, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties, such as in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C8Cl6N2

Molecular Weight

336.8 g/mol

IUPAC Name

2,3,4,5,7,8-hexachloro-1,6-naphthyridine

InChI

InChI=1S/C8Cl6N2/c9-2-1-5(15-7(13)3(2)10)4(11)8(14)16-6(1)12

InChI Key

NATMFVCQEJDRHT-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(N=C1Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl

Origin of Product

United States

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